molecular formula C16H22N2O B7493520 Cyclohexyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone

Cyclohexyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone

Cat. No. B7493520
M. Wt: 258.36 g/mol
InChI Key: GQSKGXNUDSFCBP-UHFFFAOYSA-N
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Description

Cyclohexyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP belongs to the class of NMDA receptor antagonists and is known to have an impact on the central nervous system.

Scientific Research Applications

Cyclohexyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have neuroprotective effects and can be used to treat conditions such as Alzheimer's disease, Parkinson's disease, and stroke. Cyclohexyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has also been studied for its potential use in the treatment of chronic pain and depression.

Mechanism of Action

Cyclohexyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone acts as an NMDA receptor antagonist, which means it blocks the action of glutamate, an excitatory neurotransmitter in the brain. By blocking the NMDA receptor, Cyclohexyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone can prevent the overstimulation of neurons, which can lead to cell death and damage. This mechanism of action is responsible for Cyclohexyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone's neuroprotective effects.
Biochemical and Physiological Effects:
Cyclohexyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to have various biochemical and physiological effects on the body. It can decrease the production of reactive oxygen species and reduce inflammation, which can help protect neurons from damage. Cyclohexyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone can also increase the production of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

Cyclohexyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has several advantages for lab experiments. It is a potent NMDA receptor antagonist and can be used in low concentrations. It also has a long half-life, which allows for extended experiments. However, Cyclohexyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone can be toxic at higher concentrations and can have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on Cyclohexyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone. One area of interest is the development of new Cyclohexyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of Cyclohexyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in the treatment of other neurological disorders, such as traumatic brain injury and multiple sclerosis. Additionally, further studies are needed to understand the long-term effects of Cyclohexyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone and its potential interactions with other drugs.
Conclusion:
In conclusion, Cyclohexyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a promising compound with potential therapeutic applications in various medical conditions. Its mechanism of action as an NMDA receptor antagonist and its neuroprotective effects make it an attractive candidate for further research. While there are limitations to its use in lab experiments, Cyclohexyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone remains an essential tool for investigating the central nervous system and developing new treatments for neurological disorders.

Synthesis Methods

The synthesis of Cyclohexyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone involves the reaction of cyclohexanone with pyridine-4-carbaldehyde, followed by the addition of pyrrolidine and sodium borohydride. The resulting compound is then purified and crystallized to obtain Cyclohexyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone.

properties

IUPAC Name

cyclohexyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c19-16(14-5-2-1-3-6-14)18-12-4-7-15(18)13-8-10-17-11-9-13/h8-11,14-15H,1-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSKGXNUDSFCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCCC2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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